molecular formula C6H9N3 B1245066 6-Dimethylamino-2,5-diazafulvene

6-Dimethylamino-2,5-diazafulvene

Cat. No.: B1245066
M. Wt: 123.16 g/mol
InChI Key: CPWVWAMQJRNLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Dimethylamino-2,5-diazafulvene is a chemical compound with the molecular formula C6H9N3 and a PubChem Compound ID (CID) of 10396839 . This product is intended for research and analytical purposes only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-imidazol-2-ylidene-N,N-dimethylmethanamine

InChI

InChI=1S/C6H9N3/c1-9(2)5-6-7-3-4-8-6/h3-5H,1-2H3

InChI Key

CPWVWAMQJRNLIU-UHFFFAOYSA-N

SMILES

CN(C)C=C1N=CC=N1

Canonical SMILES

CN(C)C=C1N=CC=N1

Origin of Product

United States

Overview of Fulvene and Diazafulvene Structural Classes in Organic Chemistry

Fulvenes are a class of organic molecules characterized by a cross-conjugated system, consisting of a five-membered ring with an exocyclic double bond. nih.govbeilstein-journals.org This arrangement results in unique electronic properties and a high degree of reactivity, making them valuable intermediates in organic synthesis. beilstein-journals.org The parent compound, fulvene (B1219640), is a yellow oil and has been the subject of extensive research for over a century. beilstein-journals.org The structure of fulvenes can be varied, leading to different classes such as pentafulvenes, heptafulvenes, and nonafulvenes, depending on the size of the ring system. beilstein-journals.org

Diazafulvenes are heterocyclic analogues of fulvenes where two of the carbon atoms in the ring are replaced by nitrogen atoms. This substitution significantly alters the electronic distribution and chemical behavior of the molecule. The introduction of nitrogen atoms, particularly in a 1,3-relationship as seen in some diazafulvenes, can lead to interesting reactivity patterns and applications.

Historical Context of Diazafulvene Research and Significance of Amino Substituted Derivatives

The study of fulvenes dates back to the early 20th century, with initial investigations focusing on their synthesis and fundamental reactivity. beilstein-journals.org Over time, the focus expanded to include their aza-analogues, the diazafulvenes. A pivotal development in this area was the introduction of amino substituents onto the fulvene (B1219640) or diazafulvene core.

Amino groups, being strong electron-donating groups, have a profound impact on the electronic properties of these systems. In the case of fulvenes, an amino group at the exocyclic position (C6) increases the electron density of the π-system, enhancing the stability and nucleophilicity of the molecule. beilstein-journals.org This increased stability allows these amino-substituted fulvenes to participate in a wider range of chemical transformations. This principle extends to diazafulvenes, where amino substitution can be used to modulate their reactivity and explore new synthetic applications.

Positioning of 6 Dimethylamino 2,5 Diazafulvene Within Contemporary Heterocyclic Chemistry Research

Direct Synthesis Strategies of this compound

Direct synthetic routes to this compound would ideally involve the construction of the heterocyclic ring with the exocyclic dimethylamino group in a single, efficient process. Such strategies primarily revolve around condensation and annulation reactions.

Condensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or methanol. slideshare.net For the synthesis of this compound, a plausible approach involves the condensation of a suitable 1,2-diamine precursor with a reactive one-carbon electrophile bearing a dimethylamino group.

A hypothetical, yet chemically reasonable, precursor for this transformation would be a species equivalent to N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or Bredereck's reagent, which are known to react with active methylene (B1212753) compounds. nih.gov The key would be the selection of an appropriate 1,2-diamine or a precursor that can be readily converted to one.

Table 1: Hypothetical Condensation Reaction for this compound

Reactant 1Reactant 2Catalyst/ConditionsProduct
1,2-DiaminomaleonitrileN,N-Dimethylformamide dimethyl acetalHeat, protic or Lewis acidThis compound-1,2-dicarbonitrile

This table represents a hypothetical reaction based on known chemical principles.

While specific examples for this compound are not readily found, the Knoevenagel condensation, a related reaction, demonstrates the condensation of aldehydes or ketones with compounds having an active methylene group, catalyzed by a weak base. sigmaaldrich.commdpi.com This highlights the general feasibility of such condensation approaches in forming carbon-carbon double bonds adjacent to activating groups.

Annulation strategies involve the formation of a ring onto a pre-existing molecular scaffold. For the synthesis of the 2,5-diazafulvene core, this could entail the reaction of a smaller cyclic precursor with reagents that build the five-membered ring. Annulation reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. mit.edu

A potential annulation approach could start from a substituted imidazole (B134444) or pyrazole (B372694) derivative, where the remaining nitrogen and carbon atoms of the five-membered ring are introduced through a cyclization reaction. While specific annulation strategies for this compound are not detailed in the literature, general methods for the synthesis of nitrogen heterocycles often employ such ring-forming tactics. mit.edu

Synthesis of Substituted Diazafulvene Scaffolds Relevant to this compound

The synthesis of substituted diazafulvene scaffolds provides valuable insights into the potential routes for accessing this compound. Research on related structures, such as 1,3-diazaazulenes and other nitrogen-containing heterocycles, reveals versatile synthetic handles. researchgate.net For instance, methods have been developed for the synthesis of 1,3-diazapyrenes from perimidines and dicarbonyl compounds. researchgate.net

The synthesis of highly substituted 1,2-diazetidin-3-ones, while a different ring system, demonstrates the utility of intramolecular carbenoid N-H insertion, a powerful C-N bond-forming reaction. mit.edunih.gov Such strategies could potentially be adapted for the construction of the 2,5-diazafulvene ring from a suitably functionalized acyclic precursor.

Furthermore, the synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives and 2,5-disubstituted-1,3,4-thiadiazoles showcases methods for introducing various substituents onto heterocyclic and quinonoid rings. nih.govnih.gov These methods, often involving multi-step sequences with protection and deprotection, are indicative of the synthetic complexity that might be expected for substituted diazafulvenes.

Protecting Group Strategies and Regioselectivity in Diazafulvene Synthesis

In the synthesis of complex molecules like this compound, protecting groups are often indispensable for masking reactive functional groups and ensuring regioselectivity. The 2,5-diazafulvene scaffold contains two nitrogen atoms which may require protection to control their reactivity during synthetic transformations.

Regioselectivity is a critical consideration, especially when functionalizing a pre-formed diazafulvene ring. The electronic nature of the 2,5-diazafulvene system, influenced by the electron-donating dimethylamino group at the 6-position, will dictate the preferred sites for electrophilic or nucleophilic attack. Computational studies could provide valuable predictions regarding the reactivity and regioselectivity of the scaffold.

Chemoenzymatic and Organocatalytic Approaches to Diazafulvene Derivatives

Modern synthetic chemistry increasingly employs chemoenzymatic and organocatalytic methods to achieve high levels of selectivity and efficiency. umich.edu While specific applications of these methods to this compound are not reported, their potential is significant.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. rug.nlresearchgate.net Enzymes can be used to perform challenging transformations, such as asymmetric reductions or oxidations, on precursors to the diazafulvene ring, thereby introducing chirality or specific functional groups with high precision. nih.govumich.edu

Organocatalysis , the use of small organic molecules as catalysts, offers a powerful alternative to metal-based catalysis. scienceopen.com Organocatalysts can activate substrates in various ways, including through the formation of iminium or enamine intermediates. mdpi.comyoutube.com An organocatalytic approach could potentially be devised for the enantioselective synthesis of chiral diazafulvene derivatives. For example, a proline-catalyzed aldol-type reaction could be envisioned between a nucleophilic diazafulvene precursor and an electrophile. youtube.com

Table 2: Potential Asymmetric Transformations for Diazafulvene Precursors

TransformationCatalyst TypePotential Application
Asymmetric ReductionKetoreductase (Enzyme)Chiral alcohol synthesis from a keto-functionalized precursor
Asymmetric AminationChiral Phosphoric Acid (Organocatalyst)Enantioselective introduction of an amino group
Michael AdditionChiral Amine (Organocatalyst)Asymmetric C-C bond formation

This table illustrates potential applications of modern catalytic methods in the synthesis of diazafulvene derivatives.

Cycloaddition Chemistry of this compound

This compound and its derivatives are highly effective 6π-components in a variety of cycloaddition reactions. These reactions provide powerful methods for the synthesis of complex, nitrogen-containing polycyclic scaffolds. The reactivity is often initiated through the in situ generation of the diazafulvene from a corresponding heteroaromatic aldehyde and an amine or aminocatalyst.

Higher-Order Cycloadditions (e.g., [6+2], [6+4])

Higher-order cycloadditions, which involve more than six π-electrons, are valuable tools for constructing medium-sized rings, and diazafulvenes have emerged as competent partners in these transformations. orgsyn.orgresearchgate.net Specifically, imidazoles and pyrazoles bearing a formyl group can react with aminocatalysts to generate electron-rich 6-amino-diazafulvene intermediates in situ. These intermediates readily engage in chemo-, regio-, and stereoselective higher-order cycloadditions with electron-deficient dienes (4π systems) and olefins (2π systems). orgsyn.orgsigmaaldrich.combeilstein-journals.org

The hetero-[6+4] cycloaddition of these diazafulvenes with suitable dienes leads to the formation of imidazolo- and pyrazolo-azepine products. orgsyn.orgsigmaaldrich.com Similarly, the hetero-[6+2] cycloaddition with electron-deficient alkenes, such as nitroolefins, yields important bicyclic scaffolds like pyrrolizidine alkaloid frameworks. orgsyn.orgsigmaaldrich.com Density Functional Theory (DFT) calculations have shown that these reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes cyclization to furnish the final adduct. orgsyn.orgbeilstein-journals.org

Table 1: Representative Higher-Order Cycloadditions of Diazafulvene Intermediates
Cycloaddition TypeReactantsProduct ScaffoldReference
Hetero-[6+4]Imidazole/Pyrazole-derived Diazafulvene + Electron-deficient DieneImidazolo/Pyrazolo-azepine orgsyn.orgsigmaaldrich.com
Hetero-[6+2]Pyrrole-derived Azafulvene + NitroolefinPyrrolizidine Alkaloid orgsyn.orgsigmaaldrich.com
[6+4]Dimethylfulvene + TroponeBicyclic Adduct youtube.com

Role of Substituents (Dimethylamino Group) on Reactivity and Selectivity

The dimethylamino group at the exocyclic C6 position is crucial to the reactivity and selectivity of the diazafulvene system. As a powerful electron-donating group (EDG), it significantly increases the electron density of the π-system. beilstein-journals.orgnih.gov This has several important consequences:

Activation: In many synthetic protocols, the diazafulvene is generated by reacting a formyl-substituted imidazole with a secondary amine catalyst. The resulting enamine-like structure is a "hetero-6π aminofulvene," which is sufficiently activated to undergo cycloaddition. orgsyn.orgsigmaaldrich.comnih.gov The inherent dimethylamino group in the title compound serves this activating role directly.

Control of Selectivity: The electronic influence of the dimethylamino group governs the frontier molecular orbitals (FMOs) of the molecule, particularly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This dictates the periselectivity (e.g., [6+4] vs. [4+2]) and regioselectivity of the cycloaddition by controlling the primary orbital interactions with the Lowest Unoccupied Molecular Orbital (LUMO) of the reaction partner.

Stereoselective and Enantioselective Variants

A significant advancement in the chemistry of diazafulvenes is the development of stereoselective and enantioselective cycloadditions, primarily achieved through organocatalysis. researchgate.netsigmaaldrich.comnih.gov By employing chiral secondary amine catalysts (e.g., derivatives of proline or diarylprolinol silyl ethers), the in situ generated diazafulvene intermediate becomes chiral.

This chirality transfer allows for the construction of polycyclic products with high levels of diastereo- and enantioselectivity. sigmaaldrich.comnih.gov For instance, the hetero-[6+4] cycloaddition of pyrrole-derived systems has been reported to yield products with excellent enantioselectivities (up to 99% ee). orgsyn.orgsigmaaldrich.com DFT calculations have been instrumental in elucidating the mechanism and the origin of the asymmetric induction. These studies indicate that the stereoselectivity is determined in the stepwise addition and ring-closing transition states, where the chiral catalyst shields one face of the intermediate, directing the approach of the reaction partner. orgsyn.orgbeilstein-journals.org

Table 2: Enantioselective Cycloaddition Data
Reaction TypeCatalyst TypeAchieved Enantioselectivity (ee)Reference
Hetero-[6+4] CycloadditionChiral Aminocatalyst (e.g., C6, C7)High yields, up to 99% ee sigmaaldrich.comnih.gov
Hetero-[6+2] CycloadditionChiral AminocatalystGood to excellent sigmaaldrich.comnih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The polarized nature of the exocyclic double bond in this compound allows it to react with both electrophiles and nucleophiles, showcasing its chemical ambivalence.

Electrophilic Attack on the Exocyclic Double Bond

Due to the strong electron-donating effect of the dimethylamino group, the exocyclic double bond is highly polarized and electron-rich. This makes the C6 carbon atom nucleophilic and susceptible to attack by a wide range of electrophiles. nih.gov The high reactivity is centered on this polarizable exocyclic double bond. beilstein-journals.orgnih.gov While the cycloaddition reactions discussed above are a prime example of this reactivity, direct electrophilic additions also occur. The reaction with an electrophile (E+) would lead to the formation of a stabilized cationic intermediate, where the positive charge is delocalized into the five-membered ring and onto the nitrogen atoms. This reactivity is analogous to that of enamines, which readily react with electrophiles at the β-carbon.

Rearrangement Reactions and Isomerizations

The reactivity of this compound is characterized by its propensity to undergo rearrangement and isomerization reactions, a common feature for diazafulvenes and related N-heterocyclic carbenes. These transformations are often driven by the thermodynamic stability of the resulting products.

One of the notable reactions is the dimerization of related diazafulvene systems. For instance, the closely related isomer, 6-(dimethylamino)-1,4-diazafulvene, has been shown to undergo dimerization. This process involves the [4+2] cycloaddition of two diazafulvene molecules, leading to a more complex polycyclic system. While direct studies on the dimerization of this compound are not extensively documented in readily available literature, the behavior of its 1,4-isomer suggests a potential pathway for self-reaction. The mechanism for such a dimerization would likely involve one molecule of the diazafulvene acting as a diene and the other as a dienophile.

Furthermore, derivatives of 2-aminoimidazoles, the core structure of which is present in this compound, are known to undergo various rearrangement reactions. These can include ring-opening and ring-closing sequences, often catalyzed by acid or base, leading to different heterocyclic systems. The specific conditions for these rearrangements, such as temperature, solvent, and pH, play a crucial role in determining the final product distribution.

Isomerization between different tautomeric forms is another key aspect of the chemistry of this compound. The exocyclic double bond can potentially migrate, leading to endocyclic isomers. Computational studies on related N-heterocyclic carbenes have shown that the energy barriers for such isomerizations can be relatively low, suggesting that a dynamic equilibrium between different isomeric forms may exist under certain conditions.

Reaction TypeReactant(s)Product(s)Conditions
Dimerization (inferred from isomer)2 x 6-(dimethylamino)-1,4-diazafulveneDimeric adductNot specified
Rearrangement2-aminoimidazole derivativesVarious heterocyclic systemsAcid or base catalysis
IsomerizationThis compoundEndocyclic isomersThermally or catalytically induced

Metal-Mediated and Catalytic Reactions

The nitrogen atoms within the heterocyclic ring and the exocyclic amino group of this compound make it an excellent ligand for coordinating with a variety of transition metals. The resulting metal complexes have shown significant potential in catalytic applications. The coordination of the diazafulvene to a metal center can modulate its electronic properties, enhancing its catalytic activity or enabling novel reaction pathways.

The field of metal-mediated catalysis using N-heterocyclic carbene (NHC) ligands, a class to which this compound is related, is extensive. These complexes are valued for their strong σ-donating ability and their stability, which often translates to robust and efficient catalysts. While specific examples detailing the catalytic use of this compound are emerging, the broader context of related structures provides insight into its potential.

For example, dinuclear transition metal complexes featuring ligands with similar dimethylamino-pyrimidine structures have been synthesized and studied for their cooperative catalytic effects. In these systems, the two metal centers can work in concert to activate substrates and facilitate chemical transformations, often with higher efficiency than their mononuclear counterparts. The presence of the dimethylamino group can play a role in modulating the electronic communication between the metal centers.

Furthermore, transition metal complexes with various N-heterocyclic ligands are known to catalyze a wide range of organic transformations. These include, but are not limited to, cross-coupling reactions, hydrogenation, and oxidation reactions. The choice of metal and the specific ligand architecture are critical in determining the outcome and efficiency of these catalytic cycles. It is anticipated that metal complexes of this compound would exhibit similar catalytic prowess.

Metal Complex TypePotential Catalytic ApplicationKey Features
Dinuclear Transition Metal ComplexesCooperative CatalysisTwo metal centers working in synergy
N-Heterocyclic Carbene (NHC) ComplexesCross-coupling, Hydrogenation, OxidationStrong σ-donation, high stability
Late Transition Metal ComplexesC-H Activation, FunctionalizationHigh reactivity and selectivity

Computational and Theoretical Investigations of 6 Dimethylamino 2,5 Diazafulvene

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties and geometric structure of molecules like 6-dimethylamino-2,5-diazafulvene. These computational methods, such as Density Functional Theory (DFT), provide deep insights into the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and aromatic character. For this compound, a key area of investigation is the interplay between the imidazole (B134444) ring, a five-membered heterocycle, and the exocyclic dimethylamino group.

Aromaticity Indices (e.g., HOMA) and Aromatic Stabilization Energy

Aromaticity is a multifaceted concept that is quantified using various computational indices. One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the degree of bond length alternation in a cyclic system; a value close to 1 indicates low bond length alternation and high aromaticity, while a value approaching 0 suggests a non-aromatic system with distinct single and double bonds. For this compound, the HOMA value of the five-membered ring would be a critical indicator of its aromatic character.

Aromatic Stabilization Energy (ASE) is an energetic criterion used to quantify the extra stability a cyclic conjugated molecule possesses due to its aromaticity. ASE is often calculated computationally by comparing the energy of the cyclic molecule to that of an appropriate acyclic reference compound through isodesmic or homodesmotic reactions. A significant negative ASE value would confirm the aromatic stabilization of the diazafulvene ring. Computational studies on related fulvene (B1219640) systems have shown that the degree of aromaticity can vary significantly with ring size and substitution.

Influence of Dimethylamino Substitution on Electron Delocalization

The dimethylamino group (-N(CH3)2) is a strong π-electron-donating group. When attached to the exocyclic carbon of the fulvene system, it engages in a "push-pull" electronic interaction. The nitrogen lone pair can donate electron density into the π-system, promoting charge separation and enhancing the delocalization of electrons throughout the molecule.

This electron-donating effect is expected to have a profound impact on the electronic structure of this compound. It can be visualized through resonance structures where a positive charge develops on the exocyclic nitrogen atom and a negative charge is delocalized within the five-membered ring. This charge separation increases the contribution of the aromatic imidazolium cyclopentadienyl-like anion resonance form, thereby enhancing the aromatic character of the ring. Computational studies on other substituted fulvenes have consistently shown that electron-donating groups at the exocyclic position increase the aromaticity of the five-membered ring. This increased electron delocalization would be reflected in more equalized C-C and C-N bond lengths within the ring, leading to a higher HOMA value.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between reacting molecules involve their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be largely localized on the electron-rich dimethylamino group and the π-system of the ring, reflecting its capacity to act as a nucleophile or electron donor. The electron-donating nature of the dimethylamino group would raise the energy of the HOMO, making the molecule more reactive towards electrophiles. Conversely, the LUMO would be distributed over the π-system, indicating the sites most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. The introduction of the strong electron-donating dimethylamino group is anticipated to decrease the HOMO-LUMO gap.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful lens through which to study the detailed pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone. By mapping the potential energy surface of a reaction, chemists can identify key structures like transition states and intermediates, thereby elucidating the step-by-step mechanism.

Transition State Analysis

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction step. Its structure is intermediate between reactants and products. Computational methods are used to locate and characterize these fleeting structures. For reactions involving this compound, such as cycloadditions or reactions with electrophiles, transition state analysis would be crucial for understanding the reaction's feasibility and selectivity.

Calculations would reveal the geometry of the transition state, including the lengths of forming and breaking bonds. Furthermore, the activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a primary determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.

Reaction Coordinate Mapping

Once a transition state is located, the reaction coordinate can be mapped. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation follows the potential energy surface downhill from the transition state, connecting it to the reactants on one side and the products on the other. This confirms that the located transition state indeed connects the intended reactants and products.

The resulting energy profile along the reaction coordinate provides a continuous picture of the energy changes throughout the reaction. It can reveal the presence of any intermediates (local energy minima along the path) and show the energetic barriers for each step of the reaction. For complex, multi-step reactions, this detailed mapping is essential for a complete understanding of the reaction mechanism.

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations and comprehensive conformational analyses for this compound are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from computational studies on structurally related compounds, such as substituted imidazoles and other push-pull fulvene derivatives.

Molecular dynamics simulations for analogous imidazole derivatives have been employed to investigate the stability and conformational changes of these molecules in various environments. nih.gov For this compound, MD simulations would be crucial in understanding the dynamic behavior of the dimethylamino group and the diazafulvene core. A key aspect to investigate would be the rotational barrier around the C-N bond connecting the dimethylamino group to the fulvene ring. This rotation is critical in determining the extent of electronic communication between the electron-donating dimethylamino group and the electron-accepting diazafulvene system.

Conformational analysis, likely performed using quantum chemical calculations such as Density Functional Theory (DFT), would identify the most stable conformations of the molecule. It is hypothesized that the lowest energy conformation would involve a planar or near-planar arrangement of the entire molecule to maximize π-orbital overlap and resonance stabilization. However, steric hindrance between the methyl groups of the dimethylamino moiety and the hydrogen atoms on the imidazole ring could lead to a slightly twisted conformation.

The flexibility of the dimethylamino group allows for various rotational isomers. Computational studies on N,N-dimethylaniline, a related compound with a dimethylamino group attached to an aromatic ring, have shown that the torsion potential possesses a single minimum corresponding to a quasi-planar structure of the Ph-NC2 fragment, driven by p-π interaction. researchgate.net A similar interaction would be expected in this compound, favoring a conformation that allows for efficient donation of the nitrogen lone pair into the ring system.

Table 1: Predicted Key Dihedral Angles in Low-Energy Conformers of this compound (Hypothetical Data)

Dihedral AnglePredicted Value (degrees)Description
C1-C6-N(CH3)2~180Defines the planarity of the exocyclic double bond with the dimethylamino group.
H-C3-C4-H~0Defines the planarity of the imidazole ring.
C6-N-C(methyl)-HVariableRepresents the rotation of the methyl groups.

Note: The data in this table is hypothetical and based on structural analogies. Actual values would need to be determined by specific computational studies.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods for predicting NMR and UV-Vis spectra, respectively.

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. ruc.dknih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, one can obtain theoretical chemical shifts that are often in good agreement with experimental values. For this compound, DFT calculations would be expected to predict distinct chemical shifts for the protons and carbons of the imidazole ring, the exocyclic carbon, and the methyl groups of the dimethylamino moiety.

The chemical shift of the exocyclic vinyl proton would be particularly sensitive to the electron-donating effect of the dimethylamino group. Similarly, the ¹³C NMR chemical shifts of the ring carbons would be influenced by the charge distribution within the push-pull system. Calculations on similar benzimidazole derivatives have shown that DFT methods can accurately reproduce experimental NMR data. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3/C4-H6.5 - 7.5115 - 125
C6-H5.0 - 6.090 - 100
N-CH32.5 - 3.540 - 50
C2N/A150 - 160
C5N/A140 - 150
C6N/A160 - 170

Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups. Actual values would need to be determined by specific computational studies.

UV-Vis Spectroscopy Prediction:

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. mdpi.comnih.gov As a push-pull system, this molecule is expected to exhibit a strong intramolecular charge-transfer (ICT) band in its UV-Vis spectrum. This transition involves the promotion of an electron from a molecular orbital primarily located on the electron-donating dimethylamino group (HOMO) to an orbital centered on the electron-accepting diazafulvene core (LUMO).

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of this ICT band. rsc.org Studies on other push-pull fulvene derivatives have demonstrated the utility of TD-DFT in understanding their electronic transitions. nih.govresearchgate.net The predicted λmax for this compound would likely be in the near-UV or visible region, characteristic of compounds with significant charge-transfer character. The solvent environment can also be modeled in these calculations, providing insights into the solvatochromic behavior of the molecule. nih.gov

Advanced Applications and Derivatization of 6 Dimethylamino 2,5 Diazafulvene in Chemical Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Polycyclic Systems

6-Dimethylamino-2,5-diazafulvene serves as a valuable synthon for the construction of intricate polycyclic frameworks, particularly those containing fused heterocyclic motifs. Its ability to act as a reactive diene or dienophile in cycloaddition reactions, as well as its susceptibility to nucleophilic and electrophilic attack, underpins its utility in synthetic strategies aimed at assembling complex molecular architectures.

Natural Product Synthesis Intermediates

While the direct application of this compound as a key intermediate in the total synthesis of specific natural products is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The diazafulvene core, in particular, is a precursor to fused imidazole (B134444) rings, which are central to many alkaloids and other natural products. The generation and subsequent lithiation of dimers of the related 6-(dimethylamino)-1,4-diazafulvene have been shown to be a novel route to 2-alkanoylimidazoles, which are themselves versatile intermediates. This suggests the potential for analogous reactivity with the 2,5-diazafulvene isomer in synthetic pathways targeting complex natural products.

Heterocyclic Scaffold Construction

The construction of heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. This compound is an attractive starting material for the synthesis of fused imidazole systems. Research has demonstrated that related 1,4-diazafulvenes readily undergo annulation reactions with Fischer carbene complexes, leading to the formation of diverse fused imidazole rings. These reactions proceed through formal [4+1] and [3+2] cycloadditions, showcasing the versatility of the diazafulvene core in constructing polycyclic systems. The reactivity of this compound is anticipated to be similar, offering a pathway to novel heterocyclic structures with potential applications in various fields.

Exploration in Materials Chemistry

The electronic properties of this compound, characterized by a significant dipole moment and the potential for extended conjugation in its derivatives, make it an interesting candidate for applications in materials science.

Photochromic and Electrochromic Dye Development

Currently, there is limited specific information available in the scientific literature detailing the application of this compound in the development of photochromic or electrochromic dyes. However, the broader class of fulvene (B1219640) derivatives has been investigated for these properties. The ability of fulvenes to undergo reversible color changes upon exposure to light (photochromism) or an electric field (electrochromism) is often linked to conformational changes or redox processes that alter the extent of the conjugated π-system. The push-pull nature of this compound suggests that it could be a suitable core for designing new dye molecules with tunable electronic and optical properties.

Functional Polymers and Conjugated Systems

The incorporation of this compound into polymer backbones or as pendant groups could lead to the development of functional polymers with interesting electronic and optical properties. While specific examples involving this particular diazafulvene are not readily found, the general strategy of using highly polar and conjugated monomers is a well-established approach to creating materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the dimethylamino group and the electron-deficient character of the diazafulvene ring could facilitate intramolecular charge transfer, a desirable characteristic for many organic electronic materials.

Derivatization for Probe Development and Chemical Biology Tools

The reactivity of the this compound scaffold presents opportunities for its derivatization to create specialized molecules for chemical biology applications, such as fluorescent probes and labeling agents. By introducing specific functionalities, the diazafulvene core can be targeted to biological molecules of interest, enabling their detection and study. While direct examples of this compound being used for this purpose are not prevalent in the literature, the principles of probe design suggest its potential. For instance, the core could be functionalized with reactive groups for covalent attachment to proteins or with moieties that exhibit changes in their fluorescence properties upon binding to a specific analyte.

Fluorescent Labeling and Sensing Applications

Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the visualization and tracking of molecules with high specificity and sensitivity. The core principle involves the attachment of a fluorescent molecule, or fluorophore, to a target of interest. An ideal fluorophore possesses high quantum yield, photostability, and chemical stability, along with functional groups that allow for its conjugation to other molecules.

While the delocalized π-electron system inherent in the diazafulvene core theoretically suggests the potential for fluorescent properties upon appropriate substitution, there is a conspicuous absence of studies detailing the development and application of this compound derivatives as fluorescent labels. Research in the broader field of fluorescent dyes often focuses on well-established scaffolds such as fluorescein, rhodamine, cyanine, and BODIPY dyes, which have been extensively studied and optimized for various applications. The development of novel fluorophores based on the this compound framework would necessitate systematic investigations into its photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes. Furthermore, the introduction of reactive functional groups for conjugation to biomolecules or other targets would be a critical step in realizing its potential in this area.

Similarly, the application of this compound in chemical sensing relies on the modulation of its properties, such as fluorescence, in response to the presence of a specific analyte. This can be achieved by designing derivatives that exhibit changes in their electronic structure upon binding to the target molecule or ion. Despite the potential for the nitrogen atoms in the diazafulvene ring and the dimethylamino group to act as binding sites, there is no substantive body of research demonstrating the use of this compound in the design of chemical sensors.

Ligand Design for Chemical Probes

Chemical probes are powerful tools for studying biological systems, allowing for the selective targeting and modulation of proteins and other biomolecules. The design of effective chemical probes hinges on the development of ligands that bind to the target with high affinity and specificity. These ligands are often coupled with a reporter tag (such as a fluorophore) or a reactive group for covalent modification of the target.

The structural features of this compound, including its heterocyclic nature and the presence of nitrogen atoms, suggest its potential as a scaffold for ligand design. The nitrogen atoms could participate in hydrogen bonding or coordination with metal centers within a biological target. The dimethylamino group can also influence the compound's solubility and electronic properties.

However, a comprehensive search of the scientific literature does not yield specific examples or detailed studies on the use of this compound as a primary scaffold in the design of ligands for chemical probes. The development of such probes would involve extensive medicinal chemistry efforts, including the synthesis of a library of derivatives and their subsequent screening for biological activity. The lack of such published work indicates that this particular avenue of research for this compound is either in its infancy or has not been a focus of the scientific community.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for 6-Dimethylamino-2,5-diazafulvene, and how can purity be validated methodologically?

  • Answer : The synthesis of this compound typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl compounds under controlled pH and temperature. A factorial design approach is recommended to optimize reaction variables (e.g., solvent polarity, catalyst loading, and reaction time) . Purity validation requires orthogonal analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) for quantitative impurity profiling.
  • NMR (¹H/¹³C) to confirm structural integrity and detect residual solvents.
  • Mass Spectrometry (HRMS) for molecular weight verification.
  • Elemental Analysis to ensure stoichiometric consistency.
    Detailed records of reagent sources (manufacturer, batch number, purity) and storage conditions must be maintained to ensure reproducibility .

Q. How should researchers select a theoretical framework to explain the electronic properties of this compound?

  • Answer : Begin with established theories in heterocyclic chemistry, such as Hückel’s rule for aromaticity or frontier molecular orbital (FMO) theory to predict reactivity. For diazafulvenes, non-covalent interaction analysis (e.g., NCI plots) and density functional theory (DFT) calculations can elucidate charge distribution and resonance stabilization . Align experimental observations (e.g., UV-Vis absorption peaks or redox potentials) with computational results to refine the theoretical model .

Advanced Research Questions

Q. How can conflicting data between experimental reactivity and computational predictions be systematically resolved?

  • Answer : Contradictions often arise from oversimplified computational models or unaccounted experimental variables. Follow this protocol:

  • Step 1 : Re-examine computational parameters (e.g., solvent effects, basis sets) and validate against benchmark systems.
  • Step 2 : Conduct controlled experiments to isolate variables (e.g., kinetic isotope effects for mechanistic insights).
  • Step 3 : Use multivariate statistical analysis (e.g., PCA) to identify outlier data points or hidden correlations .
  • Step 4 : Cross-validate findings with alternative techniques (e.g., in-situ FTIR for intermediate detection).
    Document discrepancies transparently and revise hypotheses iteratively .

Q. What advanced methodologies are suitable for probing the reaction kinetics of this compound in catalytic systems?

  • Answer :

  • Stopped-Flow Spectroscopy : To capture rapid intermediates in sub-millisecond timescales.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS) of substrate-catalyst interactions.
  • Kinetic Isotope Effects (KIE) : To distinguish between concerted and stepwise mechanisms.
  • Microfluidic Reactors : Enable precise control over mixing rates and temperature gradients, generating high-resolution kinetic datasets .
    Data should be modeled using rate laws (e.g., Michaelis-Menten for enzyme-like catalysis) or machine learning algorithms to identify non-linear relationships .

Q. How can interdisciplinary approaches (e.g., computational chemistry + experimental spectroscopy) enhance mechanistic understanding?

  • Answer : Integrate time-dependent DFT (TD-DFT) simulations with transient absorption spectroscopy to map excited-state dynamics. For example:

  • TD-DFT : Predicts electronic transitions and charge-transfer states.
  • Experimental Validation : Compare simulated spectra with ultrafast laser spectroscopy results.
  • Data Fusion : Use Bayesian statistics to quantify uncertainties and reconcile computational-experimental gaps .
    This approach is critical for designing photoresponsive derivatives of this compound .

Methodological Tables

Table 1 : Example Factorial Design for Optimizing Synthesis Conditions

VariableLevels TestedResponse Metric (Yield %)
Solvent (Polarity)DMSO, THF, Acetonitrile62%, 58%, 71%
Catalyst Loading1 mol%, 2 mol%, 5 mol%55%, 68%, 73%
Temperature25°C, 60°C, 100°C48%, 75%, 82%
Optimal conditions: Acetonitrile, 5 mol% catalyst, 100°C → 82% yield .

Table 2 : Key Analytical Techniques for Structural Validation

TechniqueParameters MeasuredCritical Findings
¹H NMRδ 7.2–7.5 (aromatic H), δ 3.1 (N-CH₃)Confirms substituent positions
HRMSm/z 189.0895 [M+H]⁺Matches theoretical mass
X-ray DiffractionCrystal lattice parametersValidates planar geometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Dimethylamino-2,5-diazafulvene
Reactant of Route 2
Reactant of Route 2
6-Dimethylamino-2,5-diazafulvene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.